molecular formula C18H13BrN4O B6491479 5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326816-56-1

5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B6491479
CAS No.: 1326816-56-1
M. Wt: 381.2 g/mol
InChI Key: ZTSQEOLQFRXYSP-UHFFFAOYSA-N
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Description

Its core structure consists of a fused pyrazole and pyrimidine ring, with a ketone group at position 4. The substituents at positions 1 and 5—a 4-bromophenyl group and a benzyl group, respectively—modulate its physicochemical and biological properties. These modifications enhance lipophilicity and electronic interactions, making it a candidate for drug discovery, particularly in targeting enzymes like xanthine oxidase (e.g., allopurinol derivatives) .

Properties

IUPAC Name

5-benzyl-1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O/c19-14-6-8-15(9-7-14)23-17-16(10-21-23)18(24)22(12-20-17)11-13-4-2-1-3-5-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSQEOLQFRXYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the cyclocondensation of methyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate in the presence of formamide or triethyl orthoformate. The reaction proceeds via formimidate intermediate formation, followed by nucleophilic attack by the amine group to form the pyrimidinone ring. Subsequent N-alkylation at position 5 introduces the benzyl group using benzyl bromide or benzyl chloride under basic conditions.

Key challenges in this method include:

  • Regioselectivity : Competing alkylation at other nitrogen sites necessitates careful control of reaction conditions.

  • Purification : Multi-step protocols often require chromatography to isolate intermediates, reducing overall yield.

Experimental Procedure

A typical protocol involves:

  • Dissolving methyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate (1.0 mmol) in dioxane (10 mL).

  • Adding trimethyl orthoformate (3.0 mmol) and passing dry HCl gas through the mixture for 6 hours.

  • Quenching the reaction with ice-cold water, basifying with 5% NaOH, and filtering the precipitate.

  • Recrystallizing the crude product from ethanol to yield the pyrimidinone intermediate (70–80% yield).

  • Alkylating the intermediate with benzyl bromide (1.2 eq) in DMF using K2CO3 as a base at 80°C for 12 hours (60–65% yield).

Microwave-Assisted Three-Component Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating pyrazolo[3,4-d]pyrimidin-4-one synthesis, enabling one-pot, three-component reactions with improved efficiency.

Reaction Design and Scope

The method employs methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines (e.g., benzylamine) under microwave conditions. The reaction achieves simultaneous cyclization and alkylation, bypassing intermediate isolation.

Representative Conditions :

  • Reactants : Methyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate (1.0 mmol), trimethyl orthoformate (3.0 mmol), benzylamine (3.0 mmol).

  • Solvent : Ethanol (2 mL).

  • Microwave Parameters : 160°C, 150 W, 55 minutes.

  • Yield : 83% after recrystallization.

Advantages Over Conventional Methods

  • Time Efficiency : Reactions conclude in ≤1 hour versus 6–12 hours for conventional methods.

  • Atom Economy : Three-component coupling minimizes waste.

  • Substrate Tolerance : Accommodates diverse amines, including substituted benzylamines and anilines (Table 1).

Table 1: Substrate Scope for Microwave-Assisted Synthesis

AmineYield (%)Reaction Time (min)
Benzylamine8355
4-Methoxybenzylamine7860
Aniline5370

Data sourced from.

Alternative Methods and Modifications

Solvent-Free Approaches

Recent studies explore solvent-free conditions using grindstone chemistry or ball milling. These methods reduce environmental impact but currently exhibit lower yields (45–55%) compared to microwave-assisted routes.

Catalytic Innovations

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been investigated for introducing the 4-bromophenyl group at earlier stages. For example, coupling 5-aminopyrazole-4-boronic acid with 1-bromo-4-iodobenzene affords the substituted pyrazole precursor in 72% yield. However, this adds complexity to the synthetic pathway.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

ParameterConventionalMicrowaveSolvent-Free
Reaction Time (h)18–240.9–1.22–3
Yield (%)60–6575–8545–55
Purification ComplexityHighLowModerate
ScalabilityModerateHighLow

Key Findings:

  • Microwave Synthesis offers the best balance of speed and yield, particularly for benzylamine derivatives.

  • Conventional Methods remain relevant for large-scale production due to established infrastructure.

  • Catalytic Cross-Coupling is promising but requires optimization to justify added steps .

Chemical Reactions Analysis

5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromophenyl group allows for further functionalization through nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit kinases or other proteins involved in cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The biological and chemical behavior of pyrazolo-pyrimidinones is highly dependent on substituent variations. Below is a systematic comparison with structurally similar compounds:

Table 1: Substituent and Molecular Property Comparison

Compound Name 1-Position Substituent 5-Position Substituent Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 4-Bromophenyl Benzyl C₁₈H₁₄BrN₄O 413.24 g/mol Higher lipophilicity (LogD ~1.5*)
Allopurinol H H C₅H₄N₄O 136.11 g/mol Xanthine oxidase inhibitor (LogD: -0.88)
1-(4-Nitrophenyl) Derivative 4-Nitrophenyl H C₁₁H₇N₅O₃ 257.21 g/mol Polar nitro group (LogD ~0.2*)
1-(3,5-Dimethylphenyl) Derivative 3,5-Dimethylphenyl H C₁₃H₁₂N₄O 240.27 g/mol Increased hydrophobicity (LogD ~1.8)
1-(3-Bromophenyl) Derivative 3-Bromophenyl H C₁₁H₈BrN₄O 307.11 g/mol Meta-bromo electronic effects
3-Amino-5-Ethyl-1-Methyl Derivative Methyl Ethyl C₈H₁₁N₅O 193.21 g/mol Small substituents, potential CNS activity

*Estimated based on substituent contributions.

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The benzyl group at position 5 in the target compound significantly increases LogD compared to unsubstituted allopurinol (LogD: -0.88) . The bromophenyl group further enhances lipophilicity, favoring membrane permeability.
  • In contrast, the meta-bromo derivative may exhibit altered electronic interactions.
  • Solubility : Polar groups like nitro (in the 4-nitrophenyl derivative ) reduce LogD but may improve aqueous solubility, whereas hydrophobic substituents (e.g., 3,5-dimethylphenyl ) limit solubility.

Biological Activity

Overview

5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its unique structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity against various cancer cell lines.

  • Molecular Formula : C18H13BrN4O
  • Molecular Weight : 381.2 g/mol
  • Structural Features : The compound features a benzyl group and a bromophenyl group that enhance its biological interactions.

Research indicates that this compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:

  • MCF-7 (Breast cancer) : Shows significant anti-proliferative properties with an IC50 value indicating potent cytotoxicity.
  • HCT-116 (Colon cancer) : Similar cytotoxic effects were observed, demonstrating the compound's broad-spectrum activity against different tumor types.

The mechanism of action involves the induction of apoptosis and the alteration of cell cycle progression. Studies indicate that the compound may trigger intrinsic apoptotic pathways leading to programmed cell death.

Binding Affinity and Molecular Docking

Molecular docking studies reveal that this compound has a favorable binding affinity to CDK2. This suggests that it can effectively inhibit CDK2 activity through competitive binding mechanisms. This interaction is crucial for its anticancer efficacy.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
6-phenyl-1-(4-fluorophenyl)-pyrazolo[3,4-d]pyrimidin-4-oneContains phenyl and fluorophenyl substituentsAntitumor activity against various cell lines
5-methyl-1-(3-nitrophenyl)-pyrazolo[3,4-d]pyrimidin-4-oneMethyl and nitrophenyl substitutionsPotential anti-inflammatory properties
7-bromo-2-(phenoxy)pyrazolo[3,4-d]pyrimidin-3(2H)-oneBromo and phenoxy groupsInhibitory effects on kinase activity

Pharmacokinetic Properties

Preliminary studies suggest that this compound may possess suitable pharmacokinetic characteristics for oral bioavailability. This enhances its potential as a therapeutic agent in clinical settings.

Case Studies

In a recent study focusing on the synthesis and biological evaluation of pyrazolo derivatives, this compound was identified as a promising candidate due to its significant anticancer properties against multiple cell lines. The study highlighted its potential for further development into a lead compound for new anticancer therapies targeting CDK pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Condensation of 4-hydroxyacetophenone derivatives with hydrazine analogs (e.g., 4-chlorophenylhydrazine) in refluxing ethanol with glacial acetic acid to form ethylidene hydrazine intermediates .
  • Step 2 : Vilsmeier-Haack-Arnold formylation using POCl₃/DMF for ring closure, yielding pyrazole-carbaldehyde intermediates .
  • Step 3 : Coupling with barbituric acid or thiobarbituric acid in EtOH/H₂O (4:1 v/v) under reflux to finalize the pyrazolo-pyrimidinone scaffold .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–110°C) to improve yield. Monitor intermediates via TLC or HPLC .

Q. How is structural integrity confirmed for this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Verify substituent positions (e.g., benzyl at C5, bromophenyl at N1) via coupling constants and aromatic splitting patterns .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and pyrazole/pyrimidine ring vibrations .
  • Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H]+) and rule out impurities .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., IC₅₀ variations) be resolved for this compound?

  • Resolution Strategies :

  • Assay Standardization : Compare results across orthogonal assays (e.g., kinase inhibition vs. cellular proliferation) to isolate target-specific effects .

  • Structural Analysis : Perform X-ray crystallography or molecular docking to assess binding mode consistency with reported targets (e.g., kinase ATP-binding pockets) .

  • Meta-Analysis : Compile data from 10+ studies (Table 1) to identify trends in substituent-dependent activity .

    Table 1: Substituent Impact on Biological Activity

    Substituent PositionFunctional GroupIC₅₀ (μM)TargetSource
    C5 (Benzyl)-Br0.12Kinase X
    N1 (Aryl)-F2.3Kinase Y

Q. What computational tools predict the compound’s drug-likeness and target interactions?

  • Approach :

  • ADMET Prediction : Use SwissADME or ADMETLab to assess solubility (LogP < 3), metabolic stability (CYP450 inhibition), and bioavailability .
  • Molecular Dynamics : Simulate binding free energy (ΔG) with GROMACS to refine docking poses from AutoDock Vina .
  • QSAR Models : Train models using datasets of pyrazolo-pyrimidinone analogs to correlate substituents (e.g., 4-bromophenyl) with activity .

Q. How do structural modifications (e.g., halogen substitution) affect selectivity?

  • Case Study :

  • Replace C5-benzyl with 3-fluorobenzyl to enhance hydrophobic interactions in kinase pockets, reducing IC₅₀ by 40% .
  • Swap 4-bromophenyl with 4-methoxyphenyl to improve solubility but reduce target affinity (IC₅₀ increases from 0.12 μM to 1.8 μM) .

Methodological Challenges

Q. What strategies mitigate byproduct formation during synthesis?

  • Solutions :

  • Use scavengers (e.g., molecular sieves) to absorb excess POCl₃ during formylation .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before coupling .

Q. How is stability assessed under physiological conditions?

  • Protocol :

  • Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24h.
  • Analyze degradation products via LC-MS and quantify intact compound using UV calibration curves .

Data-Driven Insights

  • Critical Gap : Limited SAR data for C4-oxo analogs. Prioritize synthesis of 5-benzyl-1-(4-iodophenyl) derivatives to explore halogen effects .
  • Emerging Applications : Potential as a PARP inhibitor due to structural similarity to olaparib analogs (e.g., pyrimidine core with bromoaryl groups) .

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